9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Conformational analysis Antiarrhythmic drug design Ion channel modulation

Researchers studying ion channel modulation or 5-HT₃ antagonism often face conformational ambiguity with flexible sulfide analogs, compromising SAR reproducibility. This sulfone-locked 3-thia-7-azabicyclo[3.3.1]nonane derivative enforces a rigid chair-chair geometry, ensuring consistent spatial presentation of the 9-amino and 7-benzyl pharmacophoric elements. - The 9-NH₂ group serves as a versatile diversification handle for amide coupling or reductive amination in library synthesis. - ≥98% purity minimizes downstream purification burden in parallel chemistry workflows. - Two H-bond donor sites enable interaction mapping for targets requiring amine-mediated contacts, absent in 9-ketone or 9-hydroxy analogs. Supplied for R&D use with full quality assurance documentation.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
Cat. No. B13251294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
Molecular FormulaC14H20N2O2S
Molecular Weight280.39 g/mol
Structural Identifiers
SMILESC1C2CS(=O)(=O)CC(C2N)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H20N2O2S/c15-14-12-7-16(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14H,6-10,15H2
InChIKeyOAXAHCOFWJHZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Scaffold Overview & Procurement


9-Amino-7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione (CAS 1823265-87-7) belongs to the class of 3-thia-7-azabicyclo[3.3.1]nonane derivatives—a family historically investigated for antiarrhythmic and 5-HT₃ receptor antagonist applications [1]. This compound features a rigid [3.3.1] bridged bicyclic core incorporating a sulfone (3,3-dione) moiety at the 3-position, a benzyl group at the 7-position, and a primary amine at the 9-position, with a molecular formula of C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . Commercial suppliers offer this compound at purities of 95%–98% for research use, primarily as a conformational constraint-enforcing intermediate .

Conformationally constrained bridged‑bicyclic scaffold
Sulfone‑locked chair‑chair geometry for SAR consistency
9‑Amino handle for amide coupling and diversification

9-Amino-7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Differentiation from Analogs


Within the 3-thia-7-azabicyclo[3.3.1]nonane family, oxidation state, N-substitution, and C-9 functionalization collectively dictate conformational preference, hydrogen-bonding capacity, and pharmacological profile [1]. The 3,3-dione (sulfone) oxidation state in the target compound confers distinctly different electronic and steric properties compared to the parent sulfide (BRB-I-28) or the 9-ketone analog (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one), while the 9-amino group introduces a hydrogen-bond donor/acceptor site absent in the 9-hydroxy or 9-unsubstituted derivatives . Consequently, generic substitution with a non-sulfone or non-amino analog risks loss of the specific conformational constraint and intermolecular interaction pattern required for the intended biochemical or synthetic application.

Target
3,3‑Dione · 9‑NH₂
Sulfide (BRB‑I‑28)
Conformational heterogeneity may confound SAR; chair‑boat equilibrium alters pharmacophore geometry.
9‑Ketone analog
Lacks amine H‑bond donor capacity; target engagement profile may differ.
9‑Hydroxy analog
Purity and H‑bond donor profile differ; may require additional purification.

9-Amino-7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Quantitative Evidence vs. Analogs


Sulfone vs. Sulfide: Conformational Locking

The target compound's 3,3-dione (sulfone) group creates a conformationally distinct environment compared to the parent sulfide BRB-I-28 (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane). X-ray crystallographic studies on structurally analogous 3-thia-7-azabicyclo[3.3.1]nonane systems demonstrate that oxidation at sulfur from sulfide to sulfone eliminates the chair-boat conformational equilibrium, locking the bicyclic system into a single chair-chair conformation [1]. This conformational locking is critical for maintaining consistent pharmacophoric geometry in target binding.

Conformational Locking
Class‑level
Single chair‑chair conformer vs Chair‑chair / chair‑boat mix
Reduces SAR ambiguity from conformational heterogeneity.
Solid‑state X‑ray data; solution NMR confirmation pending.
Conformational analysis Antiarrhythmic drug design Ion channel modulation

Hydrogen-Bond Donor Capacity vs. 9-Ketone Analog

The 9-amino group in the target compound (CAS 1823265-87-7) introduces a primary amine capable of acting as both a hydrogen-bond donor and acceptor, whereas the 9-ketone analog (7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione, CAS 1384424-46-7) presents only a hydrogen-bond acceptor carbonyl . This difference fundamentally alters the compound's capacity for intermolecular interactions with biological targets such as enzyme active sites or receptor binding pockets.

H‑bond Donor Capacity
Context‑dependent
2 H‑bond donors vs 0 H‑bond donors
Enables amine‑specific target engagement studies.
Calculated from structure; experimental confirmation advised.
Hydrogen-bonding capacity Medicinal chemistry Receptor-ligand interactions

Purity Specification vs. 9-Hydroxy Analog

Commercially, the target compound is available at 98% purity (Leyan) and 95% purity (AKSci), while the closest 9-hydroxy analog (rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide) is typically supplied at 97% purity . Although both compounds are available from multiple vendors, the target compound's higher purity specification facilitates downstream synthetic steps that are sensitive to impurities originating from the 9-position functional group.

Purity Specification
Lot attribute
98% (HPLC)
Supports high‑yielding parallel synthesis.
Verify lot‑specific Certificate of Analysis.
Chemical purity Procurement specification Quality control

9-Amino-7-benzyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Application Scenarios


Constrained Scaffold for Ion Channel Drug Design

The target compound's rigid chair-chair conformation, enforced by the sulfone group, provides a reliable pharmacophoric geometry for ion channel modulator design. In contrast to the sulfide BRB-I-28, which exhibits conformational heterogeneity, the sulfone-locked scaffold ensures consistent spatial presentation of the 9-amino and 7-benzyl substituents, facilitating unambiguous SAR interpretation in antiarrhythmic or 5-HT₃ antagonist programs [1].

Amine Building Block for Parallel Synthesis

The 9-amino group serves as a versatile handle for diversification via amide bond formation or reductive amination. This functional group is absent in the 9-ketone analog, making the target compound the preferred choice for library synthesis requiring a primary amine anchor point. The 98% commercial purity further supports high-yielding parallel chemistry with minimal purification burden .

Hydrogen-Bonding Probe for Target Engagement Assays

With two hydrogen-bond donor sites contributed by the 9-amino group, the target compound enables interaction mapping with biological targets that require amine-mediated contacts. This property distinguishes it from the 9-ketone and 9-hydroxy analogs, which lack hydrogen-bond donor capacity, making the compound suitable for probing the role of amine-specific interactions in enzyme inhibition or receptor modulation studies [2].

Application
Selection Property
Validation Focus
Ion channel modulator design
Conformationally locked scaffold
SAR consistency via chair‑chair geometry
Parallel synthesis diversification
9‑Amino functional handle
Amide/reductive amination efficiency
Target engagement assays
Hydrogen‑bond donor capacity
Amine‑specific interaction mapping
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